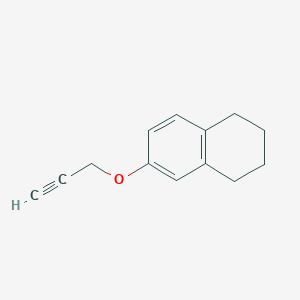

6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene

Description

6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene is a tetrahydronaphthalene (tetralin) derivative featuring a propargyl ether group (-O-CH₂-C≡CH) at the 6-position of the partially hydrogenated naphthalene ring. The compound combines the rigid tetralin scaffold with the reactive alkyne moiety, making it a versatile intermediate for synthetic chemistry, particularly in click chemistry applications or drug discovery .

Synthesis:

The synthesis follows a Williamson ether protocol. A starting material such as 6-hydroxy-1,2,3,4-tetrahydronaphthalene is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF), generating an oxyanion. Propargyl bromide is then introduced to form the propargyl ether via nucleophilic substitution. The crude product is isolated via extraction and solvent evaporation .

Properties

Molecular Formula |

C13H14O |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

6-prop-2-ynoxy-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C13H14O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h1,7-8,10H,3-6,9H2 |

InChI Key |

WGSWBFDFEBMVHP-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC2=C(CCCC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alkenes or alkanes.

Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene is largely dependent on its chemical structure. The alkyne group can participate in click chemistry reactions, forming stable triazole rings upon reaction with azides. This property makes it valuable for bioconjugation and labeling applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological, physical, and chemical properties of tetrahydronaphthalene derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Key Tetrahydronaphthalene Derivatives and Their Properties

Electronic and Steric Effects

- This contrasts with electron-donating groups like methoxy (-OCH₃), which increase ring electron density and enhance reactivity in electrophilic aromatic substitution (e.g., nitration, halogenation) .

- Bromomethyl Group : The bromine atom serves as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling). Steric hindrance from tetramethyl groups in 6-(Bromomethyl)-1,1,4,4-tetramethyltetrahydronaphthalene may slow reaction kinetics .

- Propyl Group: As an electron-donating alkyl chain, it enhances hydrophobicity, making 6-propyl-tetralin suitable for non-polar solvent applications .

Physical Properties and Toxicity

- Boiling/Melting Points : Propargyl ethers generally exhibit higher polarity than alkyl-substituted analogs, leading to elevated boiling points. Bromine substituents (e.g., 6-(Bromomethyl)-tetralin) further increase molecular weight and boiling points .

- Toxicity : Naphthalene derivatives like 1,2-dihydroxy-3,4-epoxy-tetralin form reactive epoxides during metabolism, linked to cytotoxicity. Propargyl groups may introduce unique metabolic pathways requiring further study .

Biological Activity

6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene is a synthetic compound belonging to the class of tetrahydronaphthalenes. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of 6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene is . Its structure features a tetrahydronaphthalene core substituted with a prop-2-yn-1-yloxy group at the 6-position. This unique structure may contribute to its biological properties.

Antioxidant Activity

Research has indicated that tetrahydronaphthalene derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models . The antioxidant activity is essential as it may protect against cellular damage associated with various diseases.

Neuroprotective Effects

Recent studies suggest that derivatives of tetrahydronaphthalene have neuroprotective effects. For example, a related compound demonstrated the ability to reverse locomotor deficits in animal models of Parkinson’s disease (PD), indicating potential for therapeutic use in neurodegenerative conditions . The mechanism may involve modulation of dopamine receptors, which are critical in PD pathology.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene have been evaluated against various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is a desirable trait for anticancer agents as it minimizes side effects associated with conventional chemotherapy.

Study 1: Antioxidant Evaluation

In a controlled study, 6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene was tested for its ability to inhibit lipid peroxidation in vitro. The results indicated a dose-dependent reduction in malondialdehyde levels, a marker of oxidative stress.

| Concentration (µM) | Malondialdehyde Levels (nM) |

|---|---|

| 0 | 150 |

| 10 | 120 |

| 50 | 80 |

| 100 | 50 |

Study 2: Neuroprotective Activity

In another study involving reserpinized rats, administration of the compound resulted in significant improvements in locomotor activity compared to control groups. Behavioral assessments indicated enhanced motor function and coordination.

| Group | Locomotor Activity Score (out of 10) |

|---|---|

| Control | 3 |

| Low Dose (5 mg/kg) | 5 |

| High Dose (10 mg/kg) | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.